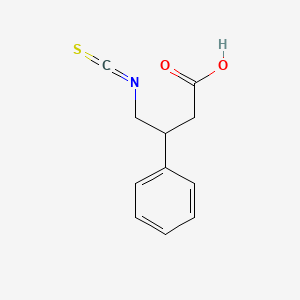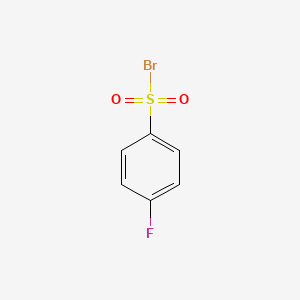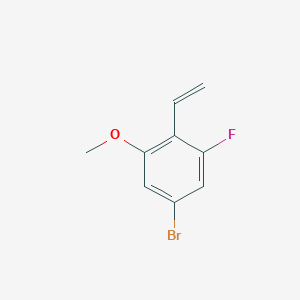
1H-Pyrrole, 3-ethynyl-2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-2,4-dimethyl-1H-pyrrole is an organic compound with the molecular formula C8H9N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,4-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpyrrole with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the ethynyl halide to form the desired product.
Industrial Production Methods
Industrial production of 3-ethynyl-2,4-dimethyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
化学反応の分析
Types of Reactions
3-Ethynyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the ethynyl group, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
3-Ethynyl-2,4-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-ethynyl-2,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
3-Ethyl-2,4-dimethyl-1H-pyrrole: Similar in structure but with an ethyl group instead of an ethynyl group.
2,4-Dimethyl-3-ethylpyrrole: Another derivative with different substitution patterns.
3,4-Dimethylpyrrole: Lacks the ethynyl group but shares the pyrrole core structure.
Uniqueness
3-Ethynyl-2,4-dimethyl-1H-pyrrole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group can participate in various chemical transformations, making this compound a valuable intermediate in organic synthesis.
特性
分子式 |
C8H9N |
|---|---|
分子量 |
119.16 g/mol |
IUPAC名 |
3-ethynyl-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H9N/c1-4-8-6(2)5-9-7(8)3/h1,5,9H,2-3H3 |
InChIキー |
YIARTPPCIIRVJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



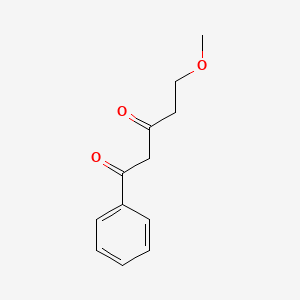
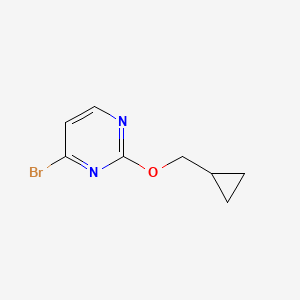
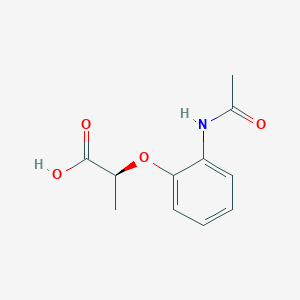
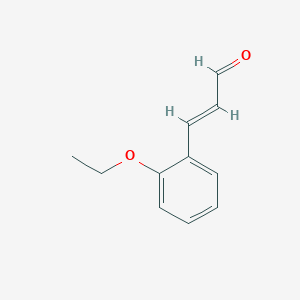

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

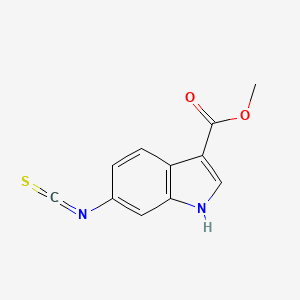
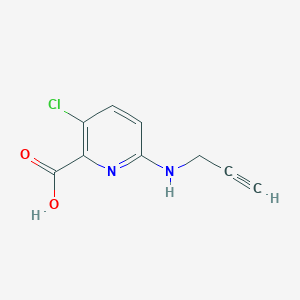
aminehydrochloride](/img/structure/B13621268.png)
